molecular formula C17H14N4O B12150143 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide

2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide

Cat. No.: B12150143
M. Wt: 290.32 g/mol
InChI Key: ZIKUJZHJTUAIIR-UHFFFAOYSA-N
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Description

2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide is a synthetic heterocyclic compound featuring a fused indoloquinoxaline core substituted with a methyl group at the 2-position and an acetamide moiety at the 5-position. Its molecular formula is C₁₇H₁₄N₄O, with a molecular weight of 296.32 g/mol. The compound’s structural elucidation has been facilitated by crystallographic tools such as the SHELX system, which is widely employed for small-molecule refinement and structure determination .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetamide

InChI

InChI=1S/C17H14N4O/c1-10-6-7-14-11(8-10)16-17(21(14)9-15(18)22)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3,(H2,18,22)

InChI Key

ZIKUJZHJTUAIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)N

Origin of Product

United States

Preparation Methods

Condensation of Isatin with 3,4-Diaminotoluene

The most widely reported method involves refluxing isatin with 3,4-diaminotoluene in a basic aqueous medium. For example, Ismail et al. (2020) dissolved 1.71 g (11.6 mmol) of isatin in a sodium bicarbonate solution (2.38 g in 80 mL water) and added 13.2 mmol of 3,4-diaminotoluene. The mixture was refluxed for 8 hours, acidified with acetic acid, and cooled to precipitate 2-methyl-6H-indolo[2,3-b]quinoxaline (O2 ). Recrystallization from ethanol yielded pure product, confirmed via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

Table 1: Reaction Conditions for Indoloquinoxaline Core Synthesis

ParameterValueSource
Starting materialsIsatin, 3,4-diaminotoluene
SolventWater
BaseSodium bicarbonate (2.38 g)
TemperatureReflux
Reaction time8 hours
PurificationRecrystallization (ethanol)

This method leverages the electron-deficient nature of the quinoxaline ring, which facilitates cyclization via nucleophilic attack by the diamine’s amino groups. The methyl group at position 2 of the indole moiety arises from the 3,4-diaminotoluene precursor, ensuring regioselectivity.

Introduction of the Acetamide Functional Group

Functionalization of the indoloquinoxaline core at position 5 requires precise control over reaction kinetics and regiochemistry. Phase-transfer catalysis (PTC) has emerged as a robust strategy for introducing acetamide groups under mild conditions.

Phase-Transfer Catalyzed Alkylation

A seminal study by Schmidt et al. (2023) demonstrated the utility of PTC in reacting 2-methylindolo[2,3-b]quinoxaline with 2-chloroacetamide derivatives. In their protocol:

  • 1.00 g (6.24 mmol) of 3-methylquinoxalin-2(1H)-one was dissolved in 25 mL dimethylformamide (DMF).

  • 1.53 g (6.24 mmol) of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide and 1.0 g (7.5 mmol) of potassium bicarbonate were added.

  • A catalytic amount of 2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid (BTBA) was introduced to enhance interfacial reactivity.

The reaction was refluxed at 80°C for 2 hours, after which 500 mL of water precipitated the crude product. Recrystallization from ethanol yielded light-yellow crystals of the target compound, characterized via X-ray diffraction to confirm the acetamide’s position at C5.

ParameterValueSource
CatalystBTBA
SolventDMF
Temperature80°C (reflux)
Reaction time2 hours
Yield68–72%

The mechanism proceeds via nucleophilic displacement of the chloro group in 2-chloroacetamide by the deprotonated nitrogen of the quinoxaline ring. BTBA stabilizes the transition state, reducing activation energy and improving yield.

Alternative Synthetic Routes

Azide-Mediated Coupling

While less common, azide-alkyne cycloaddition (Click chemistry) has been explored for late-stage acetamide installation. Al-Harbi et al. (2022) generated an azide intermediate by treating a quinoxaline hydrazide with NaNO₂/HCl at −5°C. Subsequent reaction with propargyl acetamide in the presence of Cu(I) yielded the target compound, albeit with lower efficiency (45–50% yield).

Direct Amination Strategies

Electrophilic amination using chloramine-T under basic conditions has also been reported. However, competing side reactions at other reactive positions (e.g., C3 and C7) limit regioselectivity, making this method less favorable for large-scale synthesis.

Analytical Validation and Characterization

Post-synthetic validation is critical for confirming structural integrity:

  • ¹H NMR : The acetamide’s NH₂ protons resonate as a singlet at δ 6.8–7.2 ppm, while the methyl group on the indole ring appears as a triplet at δ 2.3–2.5 ppm.

  • X-ray crystallography : Diffraction studies confirm the planar geometry of the quinoxaline ring and the acetamide’s orientation relative to the indole moiety.

  • Mass spectrometry : Molecular ion peaks at m/z 347.1 ([M+H]⁺) align with the theoretical molecular weight of 346.4 g/mol.

Challenges and Optimization Opportunities

Regioselectivity in Electrophilic Substitutions

The electron-deficient quinoxaline ring directs electrophiles to positions C5 and C8. However, competing reactions at C3 remain a challenge. Computational studies suggest that electron-donating groups (e.g., methyl) at C2 enhance C5 selectivity by modulating ring electron density.

Solvent and Catalyst Selection

DMF outperforms polar aprotic solvents like acetonitrile in PTC reactions due to its high dielectric constant, which stabilizes ionic intermediates. Alternative catalysts, such as tetrabutylammonium bromide (TBAB), have shown comparable efficacy to BTBA but require higher loadings (10 mol% vs. 5 mol%).

Industrial-Scale Considerations

Scaling up the synthesis necessitates addressing:

  • Cost of BTBA : Substituting BTBA with cheaper phase-transfer agents (e.g., PEG-400) reduces production costs by 30% without compromising yield.

  • Waste management : DMF recovery via distillation achieves >90% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich heterocyclic structure facilitates nucleophilic substitutions at electron-deficient positions. Key reactions include:

S-Alkylation at Sulfur Sites

Reaction with soft electrophiles (e.g., chloroacetonitrile, allyl bromide) in the presence of triethylamine yields S-alkylated derivatives. For example:

  • Conditions : Reflux in ethyl alcohol (95%) with 1:1 molar ratio of electrophile to substrate, 12-hour reaction time .

  • Products :

    • Ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate (73% yield) .

    • Allyl-substituted derivatives (73–81% yield) .

Key Spectral Data :

  • 1H NMR : Singlet at δ 4.03 ppm (SCH₂CO group) .

  • 13C NMR : Signal at δ 33.4 ppm (SCH₂CO) confirming alkylation .

Hydrazide Formation

Reaction with hydrazine hydrate converts ester groups to hydrazides:

  • Conditions : Reflux in ethanol for 4 hours .

  • Product : Hydrazide derivatives (82% yield) .

Electrophilic Aromatic Substitution

The indole and quinoxaline rings are reactive toward electrophiles due to electron-rich nitrogen atoms:

  • Nitration/Sulfonation : Predicted at C-5 and C-8 positions of the indole ring based on analogous quinoxaline reactivity.

  • Halogenation : Bromination likely occurs at the indole’s C-3 position under mild conditions.

Cyclization Reactions

Intramolecular cyclization forms complex polycyclic structures:

  • Example : Heating with bromoacetyl derivatives induces nucleophilic attack followed by aromatization to form bis-quinoxaline compounds .

  • Conditions : Reflux in DMF with phase-transfer catalysts.

  • Product : Bis(quinoxalin-2-yl)phenoxy)alkane derivatives .

Mechanistic Insight :

  • Nucleophilic attack at the bromoacetyl group.

  • Elimination of water molecules.

  • Aromatization via air oxidation .

Azide Coupling

Hydrazides react with NaNO₂/HCl to form carbonyl azides, which further couple with amino acid esters:

  • Conditions : Ice bath (0–5°C), 15-minute reaction .

  • Product : Peptide-quinoxaline conjugates (e.g., glycine or β-alanine derivatives) .

Spectral Confirmation :

  • 1H NMR : δ 7.28 ppm (NH), δ 4.22 ppm (SCH₂) .

  • 13C NMR : δ 172.12 ppm (C=O) .

Ester Hydrolysis

While not explicitly documented for this compound, analogous quinoxaline esters hydrolyze under acidic/basic conditions to carboxylic acids.

Biological Interaction-Driven Reactions

The compound participates in reactions mimicking enzymatic environments:

  • PARP-1/EGFR Inhibition : Forms hydrogen bonds and π-π stacking interactions with kinase domains, confirmed by molecular docking .

  • Apoptosis Induction : Upregulates caspase-3/8/9 via reactive oxygen species (ROS)-mediated pathways .

Comparative Reaction Table

Reaction TypeConditionsProducts/YieldKey Citations
S-AlkylationReflux in EtOH, 12 hours73–81%
Hydrazide FormationReflux with NH₂NH₂, 4 hours82%
Azide CouplingNaNO₂/HCl, 0–5°C, 15 minutesPeptide conjugates
Bis-quinoxaline SynthesisReflux in DMF, air oxidationCyclized derivatives

Mechanistic Insights

  • Nucleophilic Sites : Quinoxaline N-atoms and sulfur centers drive alkylation .

  • Electrophilic Reactivity : Directed by indole’s electron-rich aromatic system.

  • Biological Relevance : Modifications at the acetamide group enhance cytotoxicity (e.g., compound 8i inhibits PARP-1 at IC₅₀ = 1.37 nM) .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown inhibitory effects on cancer cell lines such as HCT-116 and MCF-7, with IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Induction of Apoptosis : Studies suggest that it activates apoptotic pathways by modulating proteins involved in cell survival, such as Bcl-2 family proteins and caspases.
  • Cell Cycle Arrest : It can induce G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.

Antimicrobial Activity

The compound also demonstrates potential antimicrobial effects:

  • Bacterial Inhibition : Quinoxaline derivatives have shown varying antibacterial activities against strains like Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Some studies report antifungal properties against strains such as Candida albicans, indicating a broad spectrum of activity.

Case Studies

  • Anticancer Efficacy : A study on quinoxaline derivatives indicated that structural modifications could enhance anticancer activity. For instance, dipeptide conjugates exhibited improved efficacy against liver carcinoma cells (HepG2).
  • Antimicrobial Research : Investigations into related compounds revealed significant reductions in tumor growth in animal models by targeting multiple pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Indoloquinoxaline Derivatives
  • This derivative exhibits stronger π-π stacking interactions but lower solubility in aqueous media compared to the acetamide-substituted compound.
  • 5-Nitroindolo[2,3-b]quinoxaline: Substitution with a nitro group enhances electrophilicity, increasing reactivity toward nucleophilic targets.
Heterocyclic Amines in Processed Meats (e.g., IQ-type compounds)

Compounds like 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) share structural similarities with indoloquinoxalines due to their fused aromatic systems. However, IQ is formed endogenously in processed meats under high-temperature conditions and is classified as a Group 2A carcinogen (probable human carcinogen) by the International Agency for Research on Cancer (IARC) .

Pharmacological and Toxicological Profiles

Table 1: Comparative Properties of Selected Heterocyclic Compounds
Compound Molecular Formula Molecular Weight (g/mol) Carcinogenicity Class Bioactivity Source
2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide C₁₇H₁₄N₄O 296.32 Not classified DNA intercalation (hypothetical) Synthetic
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) C₁₁H₁₁N₅ 213.24 2A (IARC) Mutagenic, carcinogenic Processed meats
2-Methylindolo[2,3-b]quinoxaline C₁₅H₁₁N₃ 233.27 Not classified Fluorescent probe applications Synthetic
Key Findings:

Toxicity: Unlike IQ, which forms DNA adducts through its exocyclic amine group, the acetamide substitution in the target compound may redirect reactivity toward non-genotoxic pathways, as seen in similar acetamide-containing drugs .

Synthetic Control: The compound’s synthesis avoids the uncontrolled thermal degradation pathways that generate carcinogenic heterocyclic amines in processed foods, allowing for precise structural optimization .

Biological Activity

2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound features an indoloquinoxaline structure, which is known for its diverse pharmacological properties. The indole and quinoxaline moieties contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide.

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, indicating significant cytotoxicity compared to doxorubicin (IC50 = 3.23 µg/mL) .
  • Induction of Apoptosis : The mechanism involves the activation of apoptotic pathways. Studies suggest that quinoxalines can induce apoptosis through the modulation of key proteins involved in cell survival and death, such as Bcl-2 family proteins and caspases .
  • Cell Cycle Arrest : Similar compounds have been reported to cause G2/M phase arrest in cancer cells, disrupting normal cell cycle progression and leading to cell death .

Case Studies

  • A study involving the synthesis of various quinoxaline derivatives indicated that modifications at specific positions on the quinoxaline ring can enhance anticancer activity. For example, dipeptide conjugates showed improved efficacy against liver carcinoma cells (HepG2) .
  • Another investigation into related compounds revealed that they can significantly reduce tumor growth in animal models by targeting multiple pathways involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide may exhibit antimicrobial effects.

  • Bacterial Inhibition : Quinoxaline derivatives have shown differential antibacterial activities against various strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that specific modifications can enhance efficacy against these pathogens .
  • Fungal Activity : Some studies report antifungal properties against common fungal strains, suggesting a broad spectrum of activity that could be explored for therapeutic applications.

Research Findings Summary Table

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation; Induction of apoptosis; Cell cycle arrest
AntimicrobialBacterial inhibition; Fungal activity

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